molecular formula C7H9FN2 B14021461 (2-Fluoro-4-methylpyridin-3-YL)methylamine

(2-Fluoro-4-methylpyridin-3-YL)methylamine

Katalognummer: B14021461
Molekulargewicht: 140.16 g/mol
InChI-Schlüssel: YKSRJXRSHKYORK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoro-4-methylpyridin-3-YL)methylamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-4-methylpyridin-3-YL)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2-Fluoro-4-methylpyridin-3-YL)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique chemical properties.

    Industry: The compound is used in the development of new materials with enhanced properties

Wirkmechanismus

The mechanism of action of (2-Fluoro-4-methylpyridin-3-YL)methylamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 2-Fluoro-5-methylpyridine
  • 2-Fluoro-6-methylpyridine

Uniqueness

(2-Fluoro-4-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H9FN2

Molekulargewicht

140.16 g/mol

IUPAC-Name

(2-fluoro-4-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,4,9H2,1H3

InChI-Schlüssel

YKSRJXRSHKYORK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC=C1)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.